molecular formula C13H15N5OS B12175734 [4-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

[4-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

Katalognummer: B12175734
Molekulargewicht: 289.36 g/mol
InChI-Schlüssel: SKOFYGPJASOTIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a tetrazole ring attached to a phenyl group, which is further connected to a thiomorpholine moiety via a methanone linkage. The presence of these functional groups imparts distinctive chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of 4-(5-methyl-1H-tetrazol-1-yl)benzaldehyde, which is then subjected to a condensation reaction with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone can be scaled up by optimizing the reaction conditions and employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using appropriate reagents.

Common Reagents and Conditions

The reactions involving 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in carbon tetrachloride or nitration using nitric acid in sulfuric acid.

Major Products

Wissenschaftliche Forschungsanwendungen

4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone has found applications in various scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Wirkmechanismus

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone imparts unique chemical properties, such as increased lipophilicity and potential for forming sulfur-containing interactions. These features distinguish it from similar compounds and contribute to its specific applications and biological activities.

Eigenschaften

Molekularformel

C13H15N5OS

Molekulargewicht

289.36 g/mol

IUPAC-Name

[4-(5-methyltetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C13H15N5OS/c1-10-14-15-16-18(10)12-4-2-11(3-5-12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3

InChI-Schlüssel

SKOFYGPJASOTIQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCSCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.